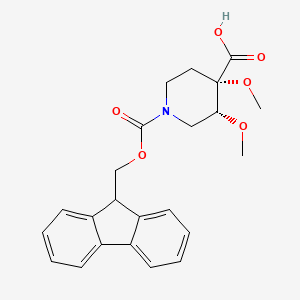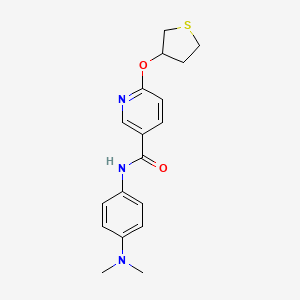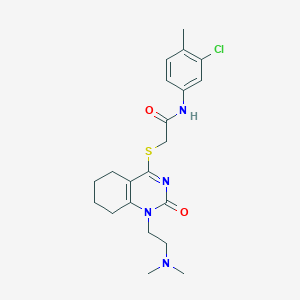![molecular formula C15H20N2O6 B2735755 (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid CAS No. 52634-64-7](/img/structure/B2735755.png)
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid, also known as LY404187, is a compound that has been studied for its potential therapeutic applications in neurological disorders. It belongs to a class of compounds known as mGluR agonists, which act on the glutamate receptors in the brain to regulate neurotransmitter activity.
Mécanisme D'action
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid acts as a selective agonist for the group II metabotropic glutamate receptors (mGluR2/3) in the brain. These receptors play a key role in regulating neurotransmitter activity and synaptic plasticity. By activating these receptors, (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid can modulate the release of glutamate and other neurotransmitters, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have neuroprotective effects in models of traumatic brain injury and stroke. (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid in lab experiments is its selectivity for the mGluR2/3 receptors, which allows for more precise modulation of neurotransmitter activity. However, one limitation is that the compound has a relatively short half-life in vivo, which can make dosing and administration more challenging.
Orientations Futures
Future research on (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce dosing frequency. It could also be studied in combination with other compounds or therapies to enhance its therapeutic effects. Additionally, further research could explore the potential of (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid in other neurological disorders beyond Alzheimer's disease, schizophrenia, and depression.
Méthodes De Synthèse
The synthesis of (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid involves a multi-step process that begins with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(tert-butoxycarbonyl)-L-glutamic acid to form the protected amide intermediate. The final step involves deprotection of the amide using trifluoroacetic acid to yield (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid.
Applications De Recherche Scientifique
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid has been studied extensively for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these disorders.
Propriétés
IUPAC Name |
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-23-11-4-2-10(3-5-11)8-9-16-15(22)17-12(14(20)21)6-7-13(18)19/h2-5,12H,6-9H2,1H3,(H,18,19)(H,20,21)(H2,16,17,22)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWGLUYBJLVDTL-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid](/img/structure/B2735676.png)
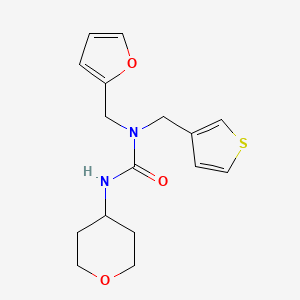
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2735678.png)
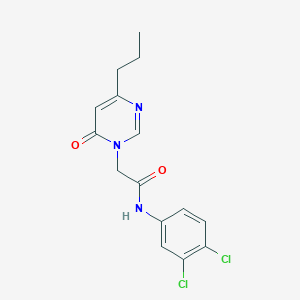
![5-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2735683.png)
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2735685.png)
![methyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2735688.png)
